Dihexadecyl phthalate

Description

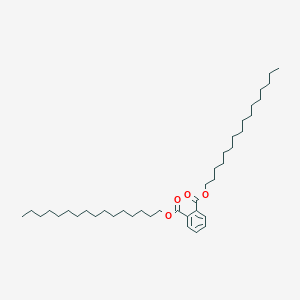

Structure

2D Structure

Properties

IUPAC Name |

dihexadecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-43-39(41)37-33-29-30-34-38(37)40(42)44-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXCGJKBBBBNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-18-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13372-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexadecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Spatiotemporal Distribution of Dihexadecyl Phthalate

Prevalence of Phthalate (B1215562) Esters in Global Ecosystems

Phthalate esters (PAEs) are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Their extensive use has led to their status as ubiquitous environmental contaminants, detected in nearly every environmental medium, including water, soil, sediment, and air. Because phthalates are not chemically bound to the plastic matrix, they can leach, migrate, or evaporate into the environment over time.

The distribution of different phthalates is largely governed by their physicochemical properties. Low-molecular-weight (LMW) phthalates are more water-soluble and volatile, whereas high-molecular-weight (HMW) phthalates, such as Dihexadecyl phthalate, are characterized by low water solubility and high hydrophobicity. umd.edu This causes HMW phthalates to preferentially adsorb to organic matter in soil and sediment, leading to their accumulation in these matrices. iwaponline.com Consequently, while LMW phthalates may be more mobile in aquatic systems, HMW phthalates are more persistent in solid environmental compartments. iwaponline.commst.dk

The contamination of aquatic systems with phthalates has been reported in numerous countries. nih.gov These compounds enter waterways through various pathways, including industrial and municipal wastewater effluents, surface runoff from agricultural and urban areas, and atmospheric deposition. mst.dknih.gov

DEHP has been detected in coastal and marine water columns at concentrations ranging from 0.002 µg·L⁻¹ to 168 µg·L⁻¹ across various locations, including the Mediterranean Sea, the Yellow Sea, and the Pacific Ocean. mdpi.com A study in the Tropical Western Pacific Ocean found total concentrations of 14 analyzed PAEs ranging from 12.13 ng L⁻¹ to 60.69 ng L⁻¹, with DEHP being a dominant congener. nih.gov Given its similar HMW nature, this compound would be expected to exhibit low solubility in seawater and a high affinity for partitioning to suspended particulate matter and organic material. mdpi.com The primary sources for such contamination include leaching from plastic debris and atmospheric deposition. nih.gov

Table 1: Concentrations of Selected Phthalates in Marine Water This table presents data for commonly monitored phthalates to illustrate the general scope of contamination, as specific data for this compound is not available.

While specific data for this compound in freshwater systems are absent from the reviewed literature, the general occurrence of other phthalates is well-documented. Phthalates are frequently detected in rivers, lakes, and groundwater, often downstream of urban and industrial areas. nih.govnih.gov

For instance, studies of various rivers have reported DEHP concentrations ranging from non-detectable levels up to 97.8 μg/L. nih.gov In the middle and lower Hanjiang River in China, the total concentration of six common PAEs ranged from 592 to 2,750 ng/L in surface water. mdpi.com Due to their high hydrophobicity, HMW phthalates like this compound are less likely to be found at high concentrations in the dissolved phase of surface water and are more prone to adsorb onto suspended solids. iwaponline.com Their low water solubility also limits their mobility and potential to leach into groundwater, although this pathway cannot be entirely dismissed, particularly in areas with significant soil and sediment contamination.

Terrestrial environments, particularly soil and sediment, are considered major sinks for HMW phthalates due to their strong tendency to adsorb to organic matter. iwaponline.com

There is no specific data available on the concentration of this compound in soil from the reviewed sources. However, soil is a primary reservoir for HMW phthalates released into the environment. mdpi.com Contamination sources include the application of sewage sludge as fertilizer, the degradation of plastic materials used in agriculture (e.g., mulching films), and atmospheric deposition. mdpi.com

Studies have consistently identified DEHP and di-n-butyl phthalate (DBP) as the predominant phthalates in agricultural and urban soils. In a study of agricultural soils in Xinjiang, China, total concentrations of five PAEs ranged from 7.29 to 1064.1 μg kg⁻¹, with DBP and DEHP being the main contributors. mdpi.com Given its properties, this compound would be expected to be highly persistent in the soil matrix, with very low mobility.

Table 2: Concentrations of Selected Phthalates in Soil This table presents data for commonly monitored phthalates to illustrate the general scope of contamination, as specific data for this compound is not available.

Sediments are a critical environmental sink for persistent and hydrophobic compounds like HMW phthalates. While direct measurements for this compound are lacking in the available literature, extensive research shows significant accumulation of other HMW phthalates in both marine and freshwater sediments.

The proportion of PAEs in the sediment phase increases with molecular weight. iwaponline.com In the Pearl River Delta, DEHP was a dominant phthalate in sediment samples, with total PAE concentrations reaching up to 17,340.04 ng/g dry weight (dw). nih.gov Similarly, in sediments from the U-Tapao canal in Thailand, DEHP was the most abundant congener, with concentrations ranging from 190 to 890 ng/g dw. mdpi.com These findings suggest that sediments act as a long-term reservoir for HMW phthalates. Due to its high hydrophobicity, this compound is expected to partition strongly from the water column into the sediment, where it can persist for long periods. mst.dk

Table 3: Concentrations of Selected Phthalates in Sediments This table presents data for commonly monitored phthalates to illustrate the general scope of contamination, as specific data for this compound is not available.

Presence in Atmospheric Media

Phthalates can be released into the atmosphere through volatilization from various products. ecn.nl Once in the atmosphere, they can be photodegraded, with predicted half-lives of approximately one day. ecn.nl However, higher molecular weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), a compound structurally similar to this compound, have been detected in precipitation in remote locations like the Enewetok Atoll in the North Pacific Ocean, indicating their potential for long-range atmospheric transport. epa.gov Phthalates in the atmosphere are often adsorbed to atmospheric particles. science.gov While specific data on this compound in atmospheric media is limited, the behavior of other high-molecular-weight phthalates suggests that it may be present in the atmosphere, likely at low concentrations and associated with particulate matter. ecn.nlscience.gov

Occurrence in Human-Relevant Compartments

Food is considered a significant route of human exposure to certain phthalates. bund.defoodpackagingforum.org Phthalates can migrate into food from various sources during production, processing, and packaging. foodpackagingforum.orgnih.gov These sources can include polyvinyl chloride (PVC) tubing, conveyor belts, gaskets in jar lids, and printing inks on labels. foodpackagingforum.orgnih.gov While DEHP has been a major focus of studies on phthalates in food, other phthalates are also detected. nih.govfoodpackagingforum.org

A study of foods purchased in New York State found that DEHP was detected in 74% of the food samples, with the highest mean concentration found in pork. nih.gov Fatty foods, in general, are more susceptible to phthalate migration due to the lipophilic nature of these compounds. foodpackagingforum.orgfoodpackagingforum.org However, phthalates have also been found in non-fatty foods like bread. foodpackagingforum.org

The use of certain phthalates in food contact materials is regulated in many regions, including the European Union and the United States. foodpackagingforum.orgfda.gov Despite these regulations, non-compliant products have been found on the market. foodpackagingforum.org Recent studies suggest that manufacturers have been replacing some phthalates with alternative compounds in food contact applications. fda.govfoodengineeringmag.com

Table 3: Mean Concentrations of DEHP in Various Food Groups

| Food Group | Mean DEHP Concentration (ng/g) |

|---|---|

| Pork | 300 |

| Poultry | 144 |

| Cream | 105 |

| Vegetable Oils | 50 |

| Fish and Shellfish | 35 |

| Beef | 27 |

| Milk | 11 |

| Beverages | 4 (ng/mL) |

Data from a study of food purchased in New York State. nih.gov

Indoor dust is a well-known reservoir for a variety of semi-volatile organic compounds, including phthalates. childstudy.canih.govmdpi.com Phthalates are released from numerous consumer products commonly found in homes, such as vinyl flooring, wall coverings, and plastic toys. childstudy.camdpi.com Humans, and particularly young children, can be exposed to these chemicals through the ingestion of dust. bund.derivm.nl

Numerous studies have quantified the levels of various phthalates in household dust. DEHP is consistently found to be one of the most abundant phthalates in indoor dust samples. nih.govmdpi.comnih.gov A study in Kozani, Greece, found DEHP concentrations in house dust ranging from 62.73 to 1233.54 µg/g. mdpi.com The concentration of phthalates in dust can be influenced by the presence of plastic or synthetic materials within the home. nih.govmdpi.com

While there is extensive data on common phthalates like DEHP in house dust, specific information on the concentration of this compound is limited. However, given its use as a plasticizer, it is plausible that it could be present in indoor environments, although likely at lower levels than the more commonly used phthalates.

Table 4: Concentration Ranges of Phthalates in Household Dust from Kozani, Greece

| Phthalate | Concentration Range (µg/g) |

|---|---|

| Di-(2-ethylhexyl) phthalate (DEHP) | 62.73 - 1233.54 |

| Di-n-butyl phthalate (DBP) | 4.03 - 264.91 |

| Di-iso-butyl phthalate (DiBP) | 10.57 - 221.19 |

| Benzyl-butyl phthalate (BBP) | 0.72 - 20.22 |

Environmental Fate and Biogeochemical Transformation of Dihexadecyl Phthalate

Degradation Pathways in Environmental Systems

The breakdown of phthalate (B1215562) esters (PAEs) in the environment is primarily driven by microbial activity, although abiotic processes can contribute under certain conditions. rsc.org Biodegradation is considered the most significant route for the environmental degradation of these widespread pollutants. rsc.org

Biotic Degradation Mechanisms

Microbial degradation is the principal mechanism for the removal of phthalates from terrestrial and aquatic ecosystems. nih.gov A wide array of microorganisms can utilize phthalates as a source of carbon and energy under both aerobic and anaerobic conditions. bohrium.com The general pathway involves the initial hydrolysis of the ester bonds, followed by the breakdown of the central phthalic acid ring. nih.gov

Under aerobic conditions, the biodegradation of long-chain phthalates is a multi-step process initiated by bacteria and fungi. nih.govnih.gov The pathway generally proceeds through two main stages: the hydrolysis of the ester side chains and the subsequent aerobic degradation of the resulting phthalic acid. nih.gov

The initial step is the enzymatic hydrolysis of the diester to its corresponding monoester and then to phthalic acid. nih.gov For a compound like Dihexadecyl phthalate, this would involve the formation of monohexadecyl phthalate and hexadecanol. Subsequently, phthalic acid is converted to protocatechuate through the action of dioxygenase enzymes. nih.gov The aromatic ring of protocatechuate is then cleaved, either through an ortho- or meta- cleavage pathway, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov

Table 1: General Aerobic Degradation Pathway for Phthalate Esters

| Step | Reactant | Enzyme Type (Example) | Product(s) |

|---|---|---|---|

| 1 | Di-ester Phthalate | Esterase / Hydrolase | Mono-ester Phthalate + Alcohol |

| 2 | Mono-ester Phthalate | Esterase / Hydrolase | Phthalic Acid + Alcohol |

| 3 | Phthalic Acid | Dioxygenase | Dihydroxyphthalate intermediate |

| 4 | Dihydroxyphthalate | Decarboxylase | Protocatechuate |

This table represents a generalized pathway for phthalate esters. Specific enzymes and intermediates can vary.

Anaerobic degradation of phthalates is also possible, though often slower than aerobic processes, particularly for high molecular weight compounds. nih.govkaydiandesign.com Studies on DEHP have shown that it can be degraded under methanogenic conditions. nih.govkaydiandesign.com The anaerobic pathway for phthalic acid, a key intermediate, is distinct from the aerobic route. It involves the activation of phthalic acid to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. researchgate.net Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further broken down. researchgate.net

While the complete anaerobic degradation of high molecular weight PAEs has been documented, they are often considered more recalcitrant under these conditions compared to shorter-chain phthalates. nih.govkaydiandesign.com For instance, the degradation of DEHP in anaerobic sludge has been observed to be one to two orders of magnitude slower than that of di-n-butyl phthalate (DBP) and diethyl phthalate (DEP). nih.gov

A diverse range of microorganisms has been identified with the ability to degrade phthalate esters. These microbes are found in various environments, including soil, sediment, and activated sludge. hku.hk The efficiency of degradation can be influenced by factors such as pH, temperature, and the presence of other organic matter. nih.gov

Several bacterial genera are well-known for their phthalate-degrading capabilities. These include:

Pseudomonas : Species of this genus are frequently cited for their ability to degrade a variety of aromatic compounds, including phthalates. nih.gov

Rhodococcus : Strains of Rhodococcus have demonstrated the ability to degrade long-chain phthalates like DEHP. ethz.ch

Gordonia : This genus has been shown to be effective in degrading low, medium, and high molecular weight phthalates. nih.gov

Bacillus : Certain Bacillus species are also capable of metabolizing phthalates. btsjournals.com

Sphingomonas : This genus has been isolated for its ability to degrade various phthalates. hku.hk

Ochrobactrum : A strain of Ochrobactrum anthropi was found to effectively degrade DEHP. nih.gov

Fungal species, such as Aspergillus niger and Penicillium, have also been shown to contribute to the degradation of DEHP. btsjournals.com Often, microbial consortia, containing multiple species, exhibit more efficient and complete degradation of phthalates than single strains. plos.org

Table 2: Examples of Microorganisms Involved in the Degradation of High Molecular Weight Phthalates (e.g., DEHP)

| Microorganism Genus | Environment of Isolation | Reference |

|---|---|---|

| Gordonia | Not Specified | nih.gov |

| Rhodococcus | Not Specified | ethz.ch |

| Ochrobactrum | Polluted Lake | nih.gov |

| Enterobacter | Polluted Soil | nih.gov |

| Lysinibacillus | Landfill Soil | ijplantenviro.com |

The biodegradation of diester phthalates proceeds through a series of metabolic intermediates. The primary and most consistently identified intermediates are the corresponding monoester and phthalic acid. nih.gov For this compound, the expected initial breakdown products would be monohexadecyl phthalate and hexadecanol .

Further degradation of monohexadecyl phthalate would yield phthalic acid . Phthalic acid is a central intermediate in the catabolism of all phthalate esters. nih.gov Subsequent degradation of phthalic acid under aerobic conditions leads to the formation of intermediates like 4,5-dihydroxyphthalate and protocatechuate , before the aromatic ring is cleaved. nih.gov In the case of DEHP degradation by Lysinibacillus xylanilyticus, intermediates such as n-Hexadecanoic acid and Oleic Acid were identified, indicating the breakdown of the alkyl chains. ijplantenviro.com

Abiotic Degradation Processes

While biodegradation is the primary fate of phthalates in most environments, abiotic processes such as hydrolysis and photolysis can also contribute to their transformation, although these processes are generally slow. rsc.orgnih.gov

Hydrolysis: The rate of hydrolysis of phthalate esters is influenced by pH and temperature. researchgate.net This process involves the cleavage of the ester bonds to form the monoester and then phthalic acid. nih.gov For long-chain phthalates like DEHP, hydrolysis is generally not considered a significant environmental fate process under typical environmental conditions, with estimated half-lives in the order of years. researchgate.net However, under conditions found in the lower layers of landfills (e.g., high temperatures and fluctuating pH), hydrolysis can become a more dominant transformation process. nih.gov

Photolysis: Photodegradation, or the breakdown of compounds by light, can occur, particularly in the atmosphere through reactions with hydroxyl radicals. researchgate.net However, for high molecular weight phthalates that tend to partition to soil, sediment, and sludge, photolysis is considered a minor degradation pathway. nih.gov The rate of photolysis for phthalates in aqueous environments is also extremely slow under natural sunlight. iwaponline.com

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for many organic esters in the aquatic environment. For phthalate esters, this process involves the cleavage of the ester bonds, leading to the formation of a monoester and subsequently phthalic acid, along with the corresponding alcohol. The rate of hydrolysis is influenced by factors such as pH and temperature.

While specific experimental data on the hydrolysis rate of this compound is limited, general principles of chemical kinetics for phthalate esters suggest that the rate of hydrolysis decreases with increasing length of the alkyl chain. This is attributed to steric hindrance, where the large hexadecyl groups impede the approach of water molecules or hydroxide (B78521) ions to the ester linkage. Consequently, this compound is expected to be significantly more resistant to hydrolysis compared to short-chain phthalates.

Long-chain phthalates are known to have very long hydrolysis half-lives, potentially on the order of years to decades under typical environmental pH conditions (pH 7-8). The extreme hydrophobicity of this compound also limits its dissolution in the water column, further reducing the effective rate of aqueous hydrolysis. Therefore, hydrolysis is not considered a rapid or primary degradation pathway for this compound in the environment.

Table 1: Estimated Hydrolysis Half-life of this compound

| pH | Estimated Half-life |

| 7 | Very Long (likely years to decades) |

| 8 | Very Long (likely years to decades) |

| Note: Data is estimated based on the general behavior of high molecular weight phthalates. Specific experimental data for this compound is not readily available. |

Photolytic Degradation and Radical-Mediated Reactions

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that generate reactive species.

Phthalate esters can absorb ultraviolet (UV) radiation, which can lead to their degradation. The susceptibility of phthalates to photodegradation has been observed to increase with the length of the alkyl side-chain. This suggests that this compound may be more prone to photolytic degradation than its shorter-chain counterparts.

In the atmosphere, the primary degradation pathway for organic compounds in the vapor phase is reaction with photochemically produced hydroxyl radicals (•OH). While the extremely low vapor pressure of this compound limits its presence in the atmospheric vapor phase, any fraction that does volatilize would be subject to this rapid degradation process. For particle-bound this compound in the atmosphere, photolytic degradation is expected to be the more dominant removal process.

In aquatic systems, indirect photolysis mediated by dissolved organic matter and other sensitizers can generate reactive oxygen species (ROS) such as hydroxyl radicals, which can contribute to the degradation of this compound. However, due to its strong partitioning to sediment and suspended organic matter, the availability of this compound in the sunlit surface waters where photolysis occurs is likely to be limited.

Table 2: Estimated Atmospheric Half-life of this compound

| Parameter | Estimated Value |

| Vapor Phase Reaction with •OH Radicals | Short (hours to days) |

| Particle-Bound Photolysis | Longer (days to weeks) |

| Note: Data is estimated based on general principles and data for other high molecular weight phthalates. |

Transport and Persistence in Environmental Media

The transport and persistence of this compound in the environment are largely governed by its high hydrophobicity and low volatility. These properties dictate its partitioning behavior between air, water, soil, and sediment.

Sorption to Sediments and Organic Matter

This strong sorption behavior has several important implications for its environmental fate. It significantly reduces the concentration of this compound in the aqueous phase, thereby limiting its bioavailability to pelagic organisms and its susceptibility to aqueous degradation processes like hydrolysis and photolysis. The accumulation in sediments means that these environments can act as long-term sinks and potential sources of this compound. The persistence of this compound in sediment is likely to be high due to reduced bioavailability to microorganisms and protection from photolytic degradation.

Table 3: Estimated Soil and Sediment Sorption of this compound

| Parameter | Estimated Value | Implication |

| Log Kow | ~12.96 | Extremely Hydrophobic |

| Log Koc | Very High | Strong partitioning to soil and sediment organic carbon |

| Note: Koc value is an estimation based on the high Log Kow. |

Volatilization and Atmospheric Transport

Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. The tendency of a chemical to volatilize is described by its vapor pressure and Henry's Law constant. This compound has an extremely low vapor pressure (6.12 x 10-13 mmHg at 25°C), indicating a very low tendency to evaporate.

Its high Koc value also means that it will be strongly sorbed to soil and sediment, further reducing its potential for volatilization from these media. Similarly, in aquatic environments, its strong partitioning to dissolved and suspended organic matter, as well as bottom sediments, will significantly limit its transfer from water to air.

While long-range atmospheric transport has been observed for some lower molecular weight phthalates, the extremely low volatility of this compound suggests that significant atmospheric transport in the vapor phase is unlikely. Any atmospheric transport would likely occur through the movement of contaminated dust and aerosol particles to which it is adsorbed.

Table 4: Estimated Volatilization Potential of this compound

| Property | Value | Implication for Volatilization |

| Vapor Pressure | 6.12 x 10-13 mmHg at 25°C | Extremely Low |

| Henry's Law Constant | Not available (expected to be very low) | Very Low |

| Note: Values indicate a negligible potential for volatilization from water and soil surfaces. |

Leaching and Migration

Leaching is the process by which a chemical moves through soil with percolating water, potentially contaminating groundwater. The strong sorption of this compound to soil organic matter significantly immobilizes it, making it highly unlikely to leach into groundwater. Its mobility in soil is expected to be very low.

Migration refers to the movement of a substance out of a material in which it is contained, such as the migration of a plasticizer from a polymer matrix. Phthalates are not chemically bound to the polymer and can migrate to the surface and into the surrounding environment. The rate of migration is influenced by factors such as the type of polymer, the concentration of the phthalate, temperature, and the nature of the contacting medium (e.g., food, water).

For this compound, its large molecular size and high hydrophobicity would be expected to result in a very slow rate of migration from plastic materials compared to smaller, more mobile phthalates. Leaching into aqueous media would be particularly limited due to its low water solubility. However, migration into fatty or oily substances could be more significant.

Bioconcentration and Bioaccumulation Potential

Bioconcentration is the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all sources, including food. The potential for a chemical to bioconcentrate is often estimated by its octanol-water partition coefficient (Kow).

This compound possesses a very high Log Kow, which would traditionally suggest a high potential for bioconcentration and bioaccumulation based on simple partitioning theory. However, for very hydrophobic compounds with large molecular sizes, the actual bioaccumulation potential can be lower than predicted by Kow alone. This is due to several factors, including reduced membrane permeability for very large molecules and the potential for metabolic transformation within the organism.

Many organisms, particularly vertebrates, have the ability to metabolize phthalate esters, which can significantly reduce their bioaccumulation. While specific bioconcentration factor (BCF) data for this compound in aquatic organisms are not available, studies on other high molecular weight phthalates have shown that their BCFs are often lower than would be predicted from their Kow values due to metabolism. Therefore, while this compound is expected to be taken up by organisms due to its lipophilicity, its potential for biomagnification through the food web may be limited by metabolic processes in higher trophic level organisms.

Table 5: Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Value/Indication | Implication |

| Log Kow | ~12.96 | High potential for partitioning into lipids |

| Bioconcentration Factor (BCF) | Not available (predicted to be high based on Kow, but may be limited by metabolism and molecular size) | Potential for accumulation in aquatic organisms |

| Note: BCF is an estimation and the actual value may be lower than predicted by Kow due to metabolic processes. |

Uptake and Accumulation in Aquatic Organisms

The process by which a chemical is absorbed by an aquatic organism from the surrounding water is known as bioconcentration. For hydrophobic, or lipophilic ("fat-loving"), compounds like this compound, the primary mechanism of uptake is passive diffusion across respiratory surfaces, such as gills, and the skin. Due to its extremely high Log Kow, this compound has a strong thermodynamic potential to move from the water column and accumulate in the lipid-rich tissues of aquatic organisms. sfu.canih.gov

While no specific bioconcentration factor (BCF) has been experimentally determined for this compound, the general principles of environmental toxicology suggest it would be classified as having a very high potential for bioconcentration. However, this potential is often counteracted by other biological and environmental factors. For very large molecules like this compound, the rate of uptake across biological membranes may be slower than for smaller phthalates, potentially limiting the speed of accumulation.

Potential for Trophic Transfer in Food Chains

Trophic transfer is the process by which contaminants are passed from one level of a food chain to the next. When the concentration of a contaminant increases at successively higher levels of the food web, the process is known as biomagnification. This phenomenon is a significant concern for persistent, bioaccumulative, and toxic substances.

Based on the behavior of other well-studied high molecular weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DnOP), this compound is not expected to biomagnify in aquatic food webs. sfu.caepa.gov In fact, studies on similar long-chain phthalates have often demonstrated the opposite effect, known as trophic dilution, where the concentration of the substance decreases as it moves up the food chain. sfu.caresearchgate.net

Several factors contribute to this expectation of trophic dilution for this compound. Firstly, the bioavailability of such a hydrophobic compound in the water column may be low, as it will preferentially bind to sediment and dissolved organic matter, making it less available for uptake by organisms at the base of the food web. Secondly, as mentioned previously, metabolic transformation is a critical mitigating factor. sfu.caepa.gov The capacity to metabolize phthalates often increases with the trophic level of the organism. researchgate.net This means that predators may be more efficient at breaking down and excreting this compound than their prey, leading to lower concentrations in their tissues. Consequently, organisms at the top of the food web are likely exposed to lower, not higher, concentrations of these types of compounds. sfu.ca

An extensive search for scientific literature and data concerning the chemical compound "this compound" has revealed a significant lack of available information regarding its specific human exposure assessment and toxicokinetics. The vast majority of research in this area has been conducted on other phthalates, most notably Di(2-ethylhexyl) phthalate (DEHP).

Due to this scarcity of specific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in your request. The necessary research findings on occupational and consumer product exposure, dietary intake, inhalation, dermal contact, intravenous exposure, metabolism, and excretion for this particular compound are not sufficiently documented in publicly accessible scientific resources.

However, a substantial body of research exists for Di(2-ethylhexyl) phthalate (DEHP) , a closely related and widely studied phthalate ester. This information aligns well with the structured article you have requested.

If you would like to proceed, an article focusing on DEHP can be generated, following your specified outline and content requirements. This would allow for a comprehensive and data-rich article that fulfills the structural and informational depth of your original request, albeit centered on a more thoroughly researched compound.

Please advise if you would like to move forward with an article on Di(2-ethylhexyl) phthalate (DEHP).

Information on the Toxicokinetics and Human Exposure Assessment of this compound is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive and targeted search of publicly available scientific literature, it has been determined that there is no specific information available for the chemical compound "this compound" corresponding to the requested article outline. The search encompassed databases and scientific journals for data pertaining to the human exposure assessment and toxicokinetics of this specific phthalate ester.

The user's request specified a detailed article structure, including sections on metabolic pathways and biomarkers of exposure:

Human Exposure Assessment and Toxicokinetics of Phthalate Esters

Human Exposure Assessment and Toxicokinetics of Phthalate Esters

Metabolism and Excretion of Phthalate (B1215562) Esters in Biological Systems

Elimination Kinetics

Biomarkers of Human Exposure

Biomarkers of Human Exposure

Amniotic Fluid Analysis for Fetal Exposure

Despite extensive searches for "Dihexadecyl phthalate" in conjunction with these specific metabolic and biomarker topics, no relevant research findings, data tables, or detailed scientific information were found. The existing body of scientific literature on phthalate toxicokinetics and human biomonitoring focuses heavily on other compounds, such as Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), and Benzyl (B1604629) butyl phthalate (BBzP).

Due to the strict requirement to focus solely on this compound and not introduce information pertaining to other compounds, it is not possible to generate the requested article. Providing information on other phthalates, such as DEHP, would be scientifically inaccurate and would violate the explicit instructions of the request. Therefore, no content can be produced for any of the specified sections and subsections for the compound this compound.

Pharmacokinetic Modeling and Extrapolation

PBPK models are mathematical representations of the body, comprising compartments that correspond to actual organs and tissues (e.g., gut, liver, blood, fat). frontiersin.orgnih.gov These models integrate physiological parameters (e.g., blood flow rates, tissue volumes) with chemical-specific data (e.g., partition coefficients, metabolic rates) to predict the concentration of the parent compound and its metabolites in various tissues over time. researchgate.netvt.edu

Model Structure for High Molecular Weight Phthalates

The general structure of a PBPK model for an HMW phthalate like this compound would be based on models developed for compounds like DEHP and DPHP. frontiersin.orgfrontiersin.orgnih.gov These models typically include the following key features:

Gastrointestinal Tract: Following oral ingestion, which is a primary route of exposure for phthalates, the parent diester is hydrolyzed to its corresponding monoester, in this case, monohexadecyl phthalate. frontiersin.org This initial metabolism occurs in the gut.

Systemic Circulation: The monoester is then absorbed into the bloodstream. For highly lipophilic compounds like HMW phthalates, uptake into the lymphatic system can also be a significant pathway. frontiersin.org

Liver: The liver is the primary site for further metabolism. The monoester undergoes oxidative metabolism, creating more hydrophilic (water-soluble) metabolites that can be more easily excreted. frontiersin.org

Distribution: The monoester can be distributed to various tissues. Due to their lipophilicity, HMW phthalates and their monoesters may partition into fatty tissues. nih.gov

Excretion: The oxidized, more water-soluble metabolites are primarily excreted in the urine, often after conjugation with glucuronic acid. cpsc.gov For HMW phthalates, some excretion may also occur via the feces. cpsc.gov

The development and refinement of these models rely on integrating data from various sources, including in vitro (laboratory-based), in silico (computer-based), and human biomonitoring studies. frontiersin.orgfrontiersin.org

Extrapolation and Research Findings

A key advantage of PBPK modeling is its utility in extrapolation. nih.gov This involves:

Interspecies Extrapolation: Scaling the model from laboratory animals (like rats) to humans by adjusting physiological parameters (e.g., body weight, organ volumes, blood flow rates). nih.gov

Dose Extrapolation: Predicting tissue concentrations at low, environmentally relevant exposure levels based on data from high-dose studies.

Route-to-Route Extrapolation: Using data from one exposure route (e.g., oral) to predict kinetics for another (e.g., dermal or inhalation).

Research on other HMW phthalates provides insights applicable to this compound. For instance, studies on DPHP show that it behaves similarly to other HMW phthalates like DEHP, being readily hydrolyzed in the gut to its monoester, which is then absorbed and metabolized into oxidative products excreted in the urine. frontiersin.org Only a small fraction (1-7%) of the dose is typically excreted as the simple monoester for these long-chain phthalates. frontiersin.org

PBPK models for DEHP have been developed and validated against human kinetic data, demonstrating their ability to predict the time-course of metabolites in blood and urine. researchgate.netresearchgate.net These models serve as a foundation for assessing other similar phthalates. The "read-across" approach, supported by PBPK modeling, is a critical component of modern chemical safety assessment, allowing for the evaluation of data-poor chemicals by leveraging information from data-rich analogs. frontiersin.org

Illustrative Data for PBPK Model Parameters

While specific parameters for this compound are not available, the following table provides an example of the types of chemical-specific parameters required for a PBPK model, using data derived from modeling other HMW phthalates as a reference.

| Parameter | Description | Illustrative Value (based on HMW Phthalate Analogs) |

|---|---|---|

| LogKow | Octanol-water partition coefficient, indicating lipophilicity. | > 8.0 (estimated for HMW phthalates) cpsc.gov |

| Gut Metabolism Rate | Rate of hydrolysis from diester to monoester in the gastrointestinal tract. | Variable, modeled as a first-order process. |

| Hepatic Metabolism Rate | Rate of oxidative metabolism of the monoester in the liver. | Determined from in vitro studies (e.g., using human liver microsomes). |

| Fraction Unbound in Plasma (fup) | The fraction of the chemical not bound to plasma proteins, which is available for distribution and metabolism. | < 0.01 (indicating high protein binding) frontiersin.org |

| Urinary Excretion Rate | Rate constant for the elimination of metabolites via urine. | Derived from human biomonitoring data. nih.gov |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific and detailed outline provided.

The requested topics—including mechanisms of endocrine disruption, impacts on hormone synthesis, and specific reproductive and developmental toxicities—are areas of extensive research for other phthalate esters, most notably Di(2-ethylhexyl) phthalate (DEHP). However, dedicated research on "this compound" concerning these precise biological and molecular effects is not present in the available search results.

Generating content for the requested article would require extrapolating data from other, chemically distinct phthalates. This would be scientifically inaccurate and would not meet the required standards of a factual, informative article focused solely on this compound. Therefore, to ensure scientific accuracy and strictly adhere to the user's instructions, the article cannot be created.

Based on a comprehensive review of scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” according to the specific outline provided. Extensive searches for research data on the developmental, neurological, and hepatic effects of "this compound" did not yield specific findings for this particular compound.

The vast body of research on phthalate toxicity, which covers the topics listed in the requested outline, primarily investigates other phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Butylbenzyl phthalate (BBzP). There is a significant lack of available studies on "this compound" in relation to:

Developmental impacts on offspring (anogenital distance, genital development).

Neurodevelopmental and neurological effects (association with ADHD or ASD, mechanisms of neurotoxicity).

Hepatotoxicity and metabolic dysregulation (induction of oxidative stress, DNA damage, or PPARα activation).

Due to the strict instruction to focus exclusively on "this compound" and the absence of relevant scientific data for this specific compound within the requested framework, this request cannot be fulfilled. The scientific community has not published research on "this compound" that would allow for a thorough and accurate article based on the provided outline.

Biological Effects and Molecular Mechanisms of Phthalate Ester Toxicity

Hepatotoxicity and Metabolic Dysregulation

Lipid Metabolism Disorders and Insulin (B600854) Resistance

There is a notable lack of specific research on the effects of Dihexadecyl phthalate (B1215562) on lipid metabolism and insulin resistance. Scientific literature readily available through public databases does not provide specific data on how this particular phthalate ester may interfere with lipid homeostasis or glucose metabolism, nor does it detail any potential links to the development of insulin resistance in humans or animal models.

Nephrotoxicity (Kidney Effects)

Information regarding the nephrotoxic potential of Dihexadecyl phthalate is not available in the current body of scientific research. Studies detailing the specific effects of this compound on kidney structure and function have not been identified. Consequently, the molecular mechanisms through which this compound might induce renal damage remain uncharacterized.

Immunological and Inflammatory Responses

The impact of this compound on the immune system and its role in inflammatory responses have not been documented in available scientific studies. Research investigating whether this compound can modulate immune cell function, cytokine production, or inflammatory pathways is currently absent from the literature.

Carcinogenic Potential and Mechanisms

There is no available data from rodent studies concerning the carcinogenic potential of this compound. Long-term animal bioassays to assess the potential for this compound to induce hepatic, testicular, pancreatic, or other tumors have not been reported in the accessible scientific literature.

In the absence of carcinogenicity data for this compound, there is no information regarding potential non-genotoxic mechanisms of carcinogenesis. Research into effects such as receptor activation, oxidative stress, or cell proliferation specific to this compound has not been conducted.

Due to the lack of evidence from animal studies and mechanistic research, the relevance of this compound to human carcinogenesis cannot be determined. There are no epidemiological or experimental data to suggest a potential cancer risk to humans from exposure to this specific phthalate.

In Vitro and In Vivo Toxicological Studies on Related Phthalates

Due to a scarcity of specific toxicological data for this compound, this section will focus on the biological effects and molecular mechanisms of toxicity for structurally related high-molecular-weight (HMW) phthalates. frontiersin.org These compounds, characterized by long alkyl chains, are primarily used as plasticizers in various consumer and industrial products. cpsc.govnih.gov Widespread human exposure to these compounds has prompted numerous toxicological studies to assess their potential health risks. frontiersin.orgmdpi.com

In Vitro Studies

In vitro studies using various cell lines have been instrumental in elucidating the cellular and molecular mechanisms of phthalate toxicity. These studies have primarily focused on endpoints such as cytotoxicity, endocrine disruption, and effects on cellular proliferation and apoptosis.

One area of significant investigation is the effect of HMW phthalates on reproductive cells. For instance, studies on human granulosa cells have demonstrated that exposure to certain phthalates can alter steroid hormone production. nih.gov Specifically, di(2-ethylhexyl) phthalate (DEHP) has been shown to inhibit the activity of CYP19A1, an enzyme crucial for estrogen synthesis, while increasing the activity of CYP17A1, which is involved in androgen production. nih.gov Further research on human granulosa cells and the KGN cell line has supported these findings, showing that DEHP can inhibit CYP19A1 expression and upregulate CYP17A1 expression. nih.gov

The effects of phthalates on hematopoietic stem cells have also been examined. A study investigating the in vitro expansion of human hematopoietic stem cells from umbilical cord blood found that dibutyl phthalate (DBP), benzyl (B1604629) butyl phthalate (BBP), and DEHP could negatively affect cell expansion, with DBP being the most cytotoxic at lower concentrations and DEHP showing the highest toxicity at higher concentrations. frontiersin.orgnih.gov

Furthermore, the potential for phthalates to induce DNA damage and epigenetic alterations has been a subject of research. nih.gov Phthalates such as DBP, BBP, and DEHP have been suggested to affect DNA methylation and histone modifications. nih.gov Some studies have also indicated that DEHP can be cytotoxic and cause DNA damage in human leukocytes and lymphocytes. nih.gov

The following table summarizes key findings from in vitro studies on related phthalates:

| Cell Line/System | Phthalate Studied | Observed Effects |

| Human Granulosa Cells | DEHP | Altered steroid hormone production, inhibition of CYP19A1 activity, and enhancement of CYP17A1 activity. nih.gov |

| Human Hematopoietic Stem Cells | DBP, BBP, DEHP | Decreased cell expansion; DBP most cytotoxic at lower concentrations, DEHP at higher concentrations. frontiersin.orgnih.gov |

| Human Leukocytes and Lymphocytes | DEHP | Cytotoxicity and DNA damage. nih.gov |

| Human Uterine Leiomyoma Cells | DEHP | Increased viability, proliferation, and anti-apoptotic protein expression. nih.gov |

| Human Breast Cancer Cells (MCF-7) | DEHP | Enhanced cell proliferation. cbs8.com |

In Vivo Studies

In vivo studies, predominantly conducted in rodent models, have provided crucial data on the systemic toxicity of HMW phthalates. These studies have often focused on reproductive and developmental effects, as well as carcinogenicity and organ toxicity. cpsc.govmdpi.com

A significant body of research has centered on the reproductive toxicity of phthalates. mdpi.com In animal models, exposure to certain phthalates has been linked to testicular atrophy and reduced sperm quality in males. mdpi.com In females, effects such as a decrease in the number of ovarian follicles and oocyte distortion have been reported. mdpi.com The liver is another primary target organ for phthalate toxicity, with common effects including increased liver weight and peroxisome proliferation. cpsc.gov The kidneys have also been identified as a frequent target of toxicity for several ortho-phthalates. cpsc.gov

The developmental toxicity of HMW phthalates is of particular concern. frontiersin.org In utero exposure to compounds like DEHP has been shown to alter sexual differentiation in animal models. cbs8.com These effects are often attributed to the anti-androgenic properties of some phthalate metabolites. frontiersin.org

Carcinogenicity studies have yielded mixed results. For example, long-term dietary exposure to DEHP was found to increase the incidence of hepatocellular carcinomas in female rats in one study. nih.gov The proposed mechanism for this involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), which leads to pleiotropic effects in the rodent liver, including increased cell proliferation and peroxisome proliferation. cpsc.gov However, the relevance of this mode of action to humans is a subject of ongoing scientific debate. cpsc.gov

The table below presents a summary of key findings from in vivo toxicological studies on related phthalates:

| Animal Model | Phthalate Studied | Key Findings |

| Rats | DEHP | Testicular atrophy, pituitary hypertrophy. nih.gov |

| Mice | DEHP | Testicular degeneration. nih.gov |

| Rats | DEHP | Increased incidence of hepatocellular carcinomas in females with chronic exposure. nih.gov |

| Rats | Various ortho-phthalates | Liver effects (increased weight, peroxisome proliferation), kidney toxicity, testicular toxicity. cpsc.gov |

| Mice | DEHP | Reduced fertilization ability of spermatozoa and developmental potential of embryos. nih.gov |

It is important to note that the rate of dermal absorption of phthalates generally decreases as the molecular weight increases. cpsc.gov Following absorption, phthalate diesters are rapidly metabolized to their monoesters, which are often considered the toxicologically active species. cpsc.gov These monoesters can be further metabolized through oxidation. frontiersin.orgcpsc.gov

Ecotoxicological Investigations of Dihexadecyl Phthalate and Phthalate Esters

Effects on Aquatic Ecosystems

Phthalate (B1215562) esters frequently contaminate aquatic environments through industrial effluents, agricultural runoff, and leaching from waste disposal sites. frontiersin.org Their presence in water systems, even at trace levels (μg/L), is a significant concern due to their potential for bioaccumulation and endocrine-disrupting properties. frontiersin.orgresearchgate.net

Marine filter-feeding organisms like mussels are particularly vulnerable to waterborne pollutants and are often used as key indicators for ecotoxicological studies. nih.govnih.gov Exposure to phthalates such as DEHP can lead to a range of adverse effects on these organisms.

Research on the marine mussel Mytilus coruscus revealed that exposure to DEHP can impair reproductive function. nih.gov It acts as an antiestrogen, suppressing gene expressions crucial for hormone production, which in turn reduces estradiol (B170435) and progesterone (B1679170) levels in ovarian tissues. nih.gov This disruption hinders ovarian development and impairs the antioxidant capacity of the tissue, ultimately diminishing reproductive function. nih.gov In studies on Mytilus galloprovincialis, DEHP exposure was found to alter antioxidant enzyme activities and gene expression related to stress response. frontiersin.org The accumulation of different phthalate esters in Mytilus coruscus was observed to follow the trend of DEHP > Dibutyl phthalate (DBP) > Dimethyl phthalate (DMP), disrupting metabolic balance, including amino acid, lipid, and energy metabolism. fao.org

Interactive Table: Effects of DEHP on Marine Mussels (Mytilus galloprovincialis)

| Concentration (μg/L) | Observed Effects | Reference |

| 4 | Altered levels of antioxidant enzyme activity, gene expression, and metabolites. | frontiersin.org |

| 12 | Induced significant hormetic effects, with U-shaped or inverted U-shaped responses in stress-related gene expression (CAT, GST) and antioxidant enzyme activities (SOD, CAT). | frontiersin.orgresearchgate.net |

| 36 | Induced significant hormetic effects, similar to the 12 μg/L concentration, affecting energy metabolism (glucose, glycogen). | frontiersin.orgresearchgate.net |

| 108 | Further alterations in enzyme activity and gene expression, moving beyond the hormetic range. | frontiersin.org |

| 324 | Continued dose-dependent changes in metabolic profiles and stress responses. | frontiersin.org |

Freshwater species, particularly during their embryonic stages, are highly sensitive to chemical contaminants. nih.gov Zebrafish (Danio rerio) embryos are a common model for assessing the developmental toxicity of pollutants like DEHP. researchgate.netmdpi.com

Exposure to DEHP has been shown to cause significant teratogenic effects in zebrafish embryos. researchgate.net Studies have documented a dose- and time-dependent increase in mortality, a decrease in hatching rates, and a reduced heart rate. researchgate.net Morphological abnormalities are common, including yolk sac edema, pericardial edema (swelling around the heart), and spinal deformities. researchgate.netmdpi.com For instance, exposure to DEHP concentrations as low as 2.5 µg/L has been reported to cause yolk sac edema and reduce the hatching rate at 72 hours post-fertilization. mdpi.com Other adverse effects include damage to hemocytes in freshwater prawns at environmental concentrations and embryo mortality in zebrafish. nih.gov Chronic exposure from the embryo to adult stage can lead to reduced body length and weight in both male and female fish. mdpi.com

Interactive Table: Developmental Toxicity of DEHP in Zebrafish Embryos

| DEHP Concentration (µg/L) | Exposure Duration (hpf) | Observed Effects | Reference |

| 0.2 | 96 | No significant change in mortality or heart rate. | researchgate.net |

| 0.5 | 72 | Hatching rate reduced to 62.4%; mortality rate of 37.6%. | mdpi.com |

| 2.5 | 72 | Significantly reduced hatching rate; caused yolk sac edema. | mdpi.com |

| 20 | 96 | No significant change in mortality or heart rate. | researchgate.net |

| 80 | 96 | Significant decrease in heart rate from 72 hpf; increased incidence of yolk sac edema, pericardial edema, and spinal deformity. | researchgate.net |

| 140 | 96 | Increased mortality; decreased hatch rate; increased teratogenic endpoints. | researchgate.net |

| 200 | 96 | Increased mortality; decreased hatch rate; increased teratogenic endpoints. | researchgate.net |

| 250 | 72 | Induced intense apoptotic signals in the heart region; caused yolk sac and pericardial edema. | mdpi.com |

The toxic effects of phthalates are not always linear with increasing concentrations. Some studies have identified biphasic, or hormetic, dose-responses in aquatic organisms. Hormesis is a phenomenon where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses. frontiersin.org

In the marine mussel Mytilus galloprovincialis, exposure to environmentally relevant concentrations of DEHP (specifically 12 and 36 μg/L) induced significant hormetic effects. frontiersin.orgresearchgate.net This was observed as inverted U-shaped or U-shaped response curves for certain biological markers. For example, the activities of antioxidant enzymes like Superoxide dismutase (SOD) and Catalase (CAT), as well as the expression of stress-response genes, showed this biphasic pattern. frontiersin.orgresearchgate.net The metabolic profiles of the mussels also revealed a biphasic response in energy metabolism related to glucose, glycogen, and amino acids. frontiersin.org These findings are critical for accurate ecological risk assessment, as they indicate that simple linear models may not capture the full complexity of toxicant effects at low environmental concentrations. frontiersin.org

Impacts on Terrestrial Ecosystems

Phthalates also contaminate terrestrial ecosystems, primarily through the application of sewage sludge, plastic mulching in agriculture, and atmospheric deposition. Once in the soil, they can affect the microbial communities that are fundamental to soil health and nutrient cycling, as well as plant life. nih.govnih.gov

However, the impact can vary. Some studies report that DEHP at certain concentrations had no significant effect on the structural and functional diversity of the soil microbial community. researchgate.net Conversely, other research indicates that DBP can inhibit the activity and diversity of soil microorganisms. researchgate.net The presence of DEHP can also have a synergistic toxic effect when combined with other environmental stressors, such as plant growth, further disturbing the structure and function of soil microbes in the plant's root zone (rhizosphere). nih.gov This can lead to changes in genes related to cell motility and metabolism within the microbial community. nih.gov

The health of soil is directly linked to the health of plants. By altering soil microbial communities, phthalates can indirectly affect plant growth. nih.gov DEHP exposure has been shown to affect soil nutrient cycling, which can, in turn, impact plant health. nih.gov For example, some studies have noted that DEHP exposure can reduce soil nitrogen availability, leading to decreased plant growth and biomass. nih.gov Phthalates are also known to have bactericidal and fungicidal properties and can act as allelopathic compounds, potentially suppressing the growth of competing plants. researchgate.net The presence of DEHP in agricultural soils is a concern as it can be taken up by crops, posing a risk to the food chain.

Ecological Risk Assessment Methodologies

The ecological risk assessment of phthalate esters, a class of compounds that includes dihexadecyl phthalate, involves a variety of methodologies designed to evaluate the potential adverse effects on ecosystems. These assessments are crucial for environmental management and regulation. Methodologies range from deterministic approaches, which compare a single exposure value to a toxicity threshold, to more complex probabilistic and cumulative assessments that consider the variability in exposure and toxicity and the combined effects of multiple substances.

Hazard Quotient (HQ) Method

A widely used deterministic approach is the Hazard Quotient (HQ) method. frontiersin.orgfrontiersin.org This method calculates a ratio by dividing the measured environmental concentration (MEC) of a chemical by a predicted no-effect concentration (PNEC) or a similar toxicological benchmark, such as a water quality criterion (WQC). frontiersin.orgnih.gov An HQ value greater than 1.0 indicates a potential for adverse ecological effects, suggesting that the environmental concentration exceeds the level deemed safe for aquatic organisms. frontiersin.orgfrontiersin.org

This approach has been applied extensively to assess the risks of various phthalates in different environmental compartments. For instance, studies on surface waters in China have used the HQ method to evaluate the ecological risks of dibutyl phthalate (DBP) and bis(2-ethylhexyl) phthalate (DEHP). frontiersin.orgfrontiersin.org Similarly, the risk of phthalates in the sediments of the U-Tapao canal in Thailand was evaluated using this method, comparing environmental concentrations to sediment quality guidelines (SQGs). mdpi.com Research on a sustainable wastewater treatment scheme also employed the HQ method to assess the risk from treated effluents, finding that while the risk for diethyl phthalate (DEP), DBP, and benzylbutyl phthalate (BBP) was low, the HQ for DEHP was greater than 1, indicating a potential risk. nih.gov

The criteria for risk levels based on the HQ value are often categorized as follows:

HQ < 0.01 : Low risk nih.gov

Analytical Methodologies for Dihexadecyl Phthalate and Its Metabolites

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of dihexadecyl phthalate (B1215562) is the effective extraction of the analyte from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample (e.g., liquid, solid, fatty food, environmental sample). Common goals of this stage are to isolate the target analytes and concentrate them to levels suitable for detection. mdpi.com

Liquid-liquid extraction is a conventional and widely used technique for the separation of phthalates from liquid samples. nih.gov This method operates on the principle of partitioning the analyte between two immiscible liquid phases. For non-fatty liquid samples such as beverages, LLE is often the preferred method. bezpecnostpotravin.cz

In a typical LLE procedure for phthalates, an organic solvent that is immiscible with the sample matrix (often aqueous) is chosen for its high affinity for the target compounds. nih.gov Solvents like n-hexane and dichloromethane (B109758) are commonly employed. nih.govbezpecnostpotravin.cz The process involves vigorous mixing of the sample with the extraction solvent, followed by a separation of the two phases. The phase containing the extracted phthalates is then collected for further processing. nih.gov To optimize extraction efficiency, several parameters can be adjusted, including the solvent-to-sample volume ratio, extraction time, and the number of extraction cycles. nih.gov For instance, a study on various phthalates in non-alcoholic beverages optimized the LLE process using n-hexane as the extraction solvent and applied a central composite design to refine operating conditions. nih.gov

| Parameter | Optimized Condition (Example for Phthalates in Beverages) | Source |

| Extraction Solvent | n-Hexane | nih.gov |

| Solvent/Sample Ratio | Variable, optimized using D-optimal design | nih.gov |

| Extraction Time | 7 minutes (vigorous shaking) | nih.gov |

| Phase Separation Aid | 10% NaCl solution to remove emulsion | nih.gov |

Solid-phase extraction has become a primary alternative to LLE, offering advantages such as reduced solvent consumption, higher precision, and the ability to pre-concentrate analytes from large volume samples. mdpi.comthermofisher.com SPE involves passing a liquid sample through a cartridge containing a solid sorbent. Phthalates in the sample adsorb to the sorbent, while other matrix components pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. mdpi.com

The efficiency of SPE is largely determined by the choice of sorbent. mdpi.com For phthalates, which are non-polar compounds, reversed-phase sorbents like C18 are commonly used. mdpi.comresearchgate.net Automated SPE systems can enhance reproducibility and sample throughput for analyzing phthalates in drinking water. thermofisher.com

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE. nih.gov In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace). The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. nih.govdphen1.com The polyacrylate fiber is a common choice for the extraction of various phthalate esters from water samples. nih.gov SPME is valued for its simplicity and minimal sample handling, which reduces the risk of contamination. dphen1.com

| Technique | Sorbent/Fiber Type (Example) | Application | Source |

| SPE | Sep-Pak C18 | Phthalates in bottled water | mdpi.com |

| SPME | 85 µm Polyacrylate | Phthalate esters in tap and mineral water | nih.gov |

Magnetic solid-phase extraction is an innovative approach that simplifies the separation process. nih.gov In MSPE, the sorbent material is coated onto magnetic nanoparticles. These functionalized magnetic particles are dispersed in the sample solution to adsorb the target analytes. nih.gov After the extraction is complete, the magnetic sorbent with the adsorbed phthalates can be rapidly and easily separated from the bulk sample using an external magnet, eliminating the need for filtration or centrifugation. nih.gov

Various functionalized magnetic nanomaterials have been developed for phthalate extraction, including those modified with polydimethylsiloxane (B3030410) and multiwalled carbon nanotubes. nih.gov This technique offers excellent extraction efficiency and is suitable for the determination of phthalates in various water samples. nih.govnih.gov

Dispersive solid-phase extraction involves dispersing a small amount of sorbent material directly into the sample solution. irantypist.com This increases the contact area between the sorbent and the sample, facilitating rapid adsorption of the analytes. researchgate.net After a brief period of mixing (e.g., vortexing), the sorbent is separated from the solution by centrifugation. irantypist.com

DSPE is often combined with other microextraction techniques. For example, a method for analyzing plasticizers in packaged liquids uses DSPE with stearic acid-coated calcium carbonate as the sorbent, followed by dispersive liquid-liquid microextraction (DLLME) to achieve higher concentration factors. irantypist.com This combination allows for the efficient extraction and preconcentration of phthalates from complex matrices like fruit juices. irantypist.com

Following extraction, sample extracts, especially those from complex matrices like fatty foods or biological tissues, often contain co-extracted substances that can interfere with chromatographic analysis. bezpecnostpotravin.cznih.gov Therefore, a clean-up step is crucial to remove these interferences. bezpecnostpotravin.cz

Gel Permeation Chromatography (GPC) is a widely used technique for cleaning up extracts containing large amounts of fat or lipids. bezpecnostpotravin.czepa.gov This size-exclusion chromatography method separates molecules based on their size. Larger molecules, such as lipids, elute first, while smaller molecules like phthalates are retained longer, allowing for their separation from the interfering matrix components. epa.gov

Adsorption Chromatography using materials like Florisil (a magnesium silicate (B1173343) gel) or alumina (B75360) is another common clean-up strategy. bezpecnostpotravin.czepa.gov These polar sorbents can retain polar interferences while allowing the less polar phthalates to pass through with a non-polar solvent. However, it is noted that batch-to-batch variations in these materials can affect the reproducibility of the fractionation. epa.gov Furthermore, complete removal of phthalates from Florisil cartridges can be challenging, and these materials can sometimes be a source of blank contamination. epa.gov

Given the prevalence of phthalates in laboratory materials, preventing contamination is a major challenge. This requires rigorous procedures such as pre-washing all glassware, using high-purity solvents, and analyzing procedural blanks to monitor for background levels. cdc.govbezpecnostpotravin.cz

Chromatographic Separation and Detection

The final step in the analytical process is the separation and detection of dihexadecyl phthalate and its metabolites. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques employed. bezpecnostpotravin.cznih.gov

Gas Chromatography (GC) is the most common technique for phthalate analysis. bezpecnostpotravin.cz It is typically paired with various detectors:

Mass Spectrometry (MS): GC-MS is the preferred method due to its high selectivity and sensitivity, providing structural information that confirms the identity of the analytes. bezpecnostpotravin.czoregonstate.edu It can be operated in different modes, such as full scan or selected ion monitoring (SIM), with SIM mode offering enhanced sensitivity for trace-level quantification. oregonstate.edu

Flame Ionization Detector (FID): GC-FID is a robust and widely available detection method. While less selective than MS, it is suitable for quantifying phthalates when interferences are minimal. osha.govnih.gov

Electron Capture Detector (ECD): GC-ECD is highly sensitive to electrophilic compounds. While some phthalates can be detected, its use is less common than MS or FID. epa.govresearchgate.net

Separation is typically achieved on non-polar capillary columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS). oregonstate.edugcms.cz

High-Performance Liquid Chromatography (HPLC) is also used, particularly for the analysis of phthalate metabolites, which may be more polar and less volatile than the parent compounds. nih.gov HPLC is often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific detection in biological matrices like urine and serum. nih.gov Column-switching techniques can be incorporated to provide online sample clean-up and pre-concentration, enhancing the method's performance. nih.gov

The fragmentation patterns of phthalate metabolites in mass spectrometry are crucial for their identification, especially in non-targeted analysis studies. Specific fragment ions can serve as diagnostic filters to identify precursor ions associated with different types of phthalate metabolites. nih.gov

| Technique | Detector | Column/Mobile Phase (Example) | Application | Source |

| GC-MS | MS (SIM) | DB-5MS (30 m × 0.25 mm × 0.25 µm) | Phthalates in various passive sampling matrices | oregonstate.edugcms.cz |

| GC-FID | FID | Fused-silica capillary column | Phthalates in cosmetics | nih.gov |

| LC-MS/MS | MS/MS | C18 analytical column with water/acetonitrile mobile phase (containing 0.1% formic acid) | Phthalate metabolites in urine and serum | nih.gov |

Gas Chromatography (GC) with Mass Spectrometry (MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of phthalates, including high molecular weight compounds like this compound. nih.govgcms.cz This method offers high sensitivity and selectivity, which is crucial for distinguishing the target analyte from complex sample matrices. nih.gov

The analysis begins with the volatilization of the sample in the GC injector, followed by separation of the components on a capillary column. Due to the high boiling point of this compound, a temperature-programmed oven is necessary to ensure its elution from the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

In tandem mass spectrometry (MS/MS), a specific precursor ion of this compound is selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and then specific product ions are monitored in the second quadrupole. This multiple reaction monitoring (MRM) mode significantly enhances selectivity and reduces background noise, allowing for lower detection limits compared to single quadrupole MS. nih.gov For many phthalates, a common fragment ion at a mass-to-charge ratio (m/z) of 149 is observed, corresponding to the protonated phthalic anhydride (B1165640) structure. gcms.cz However, for higher molecular weight phthalates, more specific, higher mass fragment ions are often selected as precursor ions to increase selectivity. nih.gov For instance, in the analysis of compounds like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), unique extracted ions such as m/z 293 and m/z 307, respectively, are used for identification and quantification. gcms.cz

A significant challenge in the GC-MS analysis of trace levels of phthalates is background contamination from various laboratory sources. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for High Molecular Weight Phthalates Note: Specific parameters for this compound are not readily available in the cited literature; these are representative conditions for similar long-chain phthalates.

| Parameter | Typical Setting |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280-300 °C |

| Oven Program | Initial temp 100°C, ramp to 320°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Example for Analogs) | Specific high m/z fragment |

| Product Ions (Example for Analogs) | m/z 149, other specific fragments |

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is another primary technique for the determination of phthalates and their metabolites. This method is particularly advantageous for the analysis of metabolites, which are often more polar and less volatile than the parent compound, making them more amenable to LC separation.

In HPLC-MS/MS, separation is achieved on a reversed-phase column, typically a C18 column, using a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comnih.gov Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electrospray ionization (ESI). Similar to GC-MS/MS, the use of MRM provides high sensitivity and selectivity for the target analytes. nih.gov

For phthalate metabolites, the fragmentation pathways in ESI-MS/MS have been studied to identify diagnostic fragment ions. nih.govnih.gov For example, a common fragment ion for all phthalate metabolites is the deprotonated benzoate (B1203000) ion at m/z 121.0295. nih.govnih.gov Most metabolites also produce a fragment at m/z 147.0088, corresponding to the deprotonated o-phthalic anhydride ion, while carboxylated metabolites may show a characteristic ion at m/z 165.0193. nih.govnih.gov These specific fragmentation patterns are crucial for the confident identification of metabolites in non-targeted analysis. nih.gov

Table 2: Illustrative HPLC-MS/MS Parameters for High Molecular Weight Phthalates Note: Specific parameters for this compound are not readily available in the cited literature; these are representative conditions for similar long-chain phthalates and their metabolites.

| Parameter | Typical Setting |

|---|---|

| HPLC Column | Reversed-phase C18, e.g., 150 mm x 4.6 mm, 4 µm |

| Mobile Phase | Gradient of water and methanol/acetonitrile with buffer |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for metabolites |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M-H]⁻ of the analyte |

| Product Ions (Metabolites) | m/z 121, 147, 165, and other specific fragments |

Alternative Detection Methods (e.g., ECD, FID, UV)

While mass spectrometry is the gold standard for phthalate analysis due to its sensitivity and selectivity, other detectors can be used with gas and liquid chromatography, particularly when analyzing samples with higher concentrations or for screening purposes.

Electron Capture Detector (ECD): GC-ECD is a highly sensitive detector for electrophilic compounds. While phthalates are not strongly electrophilic, ECD can be used for their analysis, though it is more prone to interference from other halogenated compounds like organochlorine pesticides and PCBs. cdc.gov For some phthalates, the sensitivity of GC-ECD can be quite good. epa.gov However, for long-chain phthalates, adsorption to glassware can lead to poor recovery. epa.gov